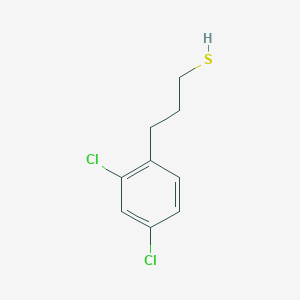

3-(2,4-Dichlorophenyl)propane-1-thiol

Description

3-(2,4-Dichlorophenyl)propane-1-thiol is a thiol-containing aromatic compound characterized by a propane backbone with a 2,4-dichlorophenyl substituent and a terminal sulfhydryl (-SH) group. These analogs share the 2,4-dichlorophenyl moiety but differ in functional groups and applications, primarily serving as herbicides or pesticide intermediates .

Propriétés

IUPAC Name |

3-(2,4-dichlorophenyl)propane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2S/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJBRPDRSXBTAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)propane-1-thiol typically involves the reaction of 2,4-dichlorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of 3-(2,4-Dichlorophenyl)propane-1-thiol may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2,4-Dichlorophenyl)propane-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: The corresponding hydrocarbon.

Substitution: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

3-(2,4-Dichlorophenyl)propane-1-thiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mécanisme D'action

The mechanism of action of 3-(2,4-Dichlorophenyl)propane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their integrity and function.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis focuses on compounds with structural or functional similarities to 3-(2,4-dichlorophenyl)propane-1-thiol, as derived from the evidence:

Functional Group Variations

Key Observations :

- Substituent Impact: The urea derivatives (e.g., acetochlor) exhibit herbicidal activity by inhibiting protein synthesis in plant meristems, while triazole-quinazolinones like quinconazole function as fungicides .

- Regulatory Status: Acetochlor has undergone rigorous toxicological evaluation by the Joint FAO/WHO Meeting on Pesticide Residues (JMPR), with studies confirming compliance with Good Laboratory Practices (GLP) . No analogous data exist for the thiol derivative in the provided evidence.

Structural Isomerism and Activity

- Positional Isomers : lists isomers of dichlorophenyl dimethylurea (e.g., 3-(2,5-dichlorophenyl)- and 3-(3,5-dichlorophenyl)- variants). These isomers demonstrate how chlorine substitution patterns influence solubility, bioavailability, and environmental persistence. For example, 2,4-dichloro-substituted compounds often exhibit enhanced herbicidal potency compared to other isomers .

- Backbone Modifications: Replacing the propane-thiol backbone with urea or quinazolinone groups (as in acetochlor or quinconazole) alters metabolic pathways. Acetochlor, for instance, is metabolized in plants to hydroxylated derivatives, while thiols may undergo oxidation to disulfides or conjugation with biomolecules .

Research Findings and Gaps

- Synthetic Methods: details reactions involving phosphorus halides and aryl compounds, which could theoretically apply to synthesizing 3-(2,4-dichlorophenyl)propane-1-thiol.

- Analytical Challenges : highlights methodologies for detecting impurities in pharmaceuticals, underscoring the importance of high-purity standards for structurally complex compounds. Such techniques (e.g., HPLC, mass spectrometry) would be critical for analyzing the thiol derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.